Methyl 4-iodo-3-nitrophenylcarbamate
Description
Properties
Molecular Formula |
C8H7IN2O4 |
|---|---|
Molecular Weight |
322.06 g/mol |
IUPAC Name |
methyl N-(4-iodo-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C8H7IN2O4/c1-15-8(12)10-5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) |
InChI Key |
GKHMLCISYFKLSF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1)I)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 4-iodo-3-nitrophenylcarbamate has been investigated for its potential as a pharmaceutical agent, particularly as an inhibitor of serine proteases involved in thromboembolic disorders. The compound has been noted for its efficacy against factors such as factor XIa and plasma kallikrein, which are critical in the coagulation cascade.
Thromboembolic Disorders
Research indicates that this compound can be utilized in developing novel anticoagulants. In a study, it was incorporated into macrocyclic compounds that demonstrated selective inhibition of factor XIa, suggesting potential use in treating conditions like venous thromboembolism and preventing stroke .
Table 1: Efficacy of this compound Derivatives Against Factor XIa
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A | 0.15 | Inhibition of factor XIa |
| B | 0.20 | Inhibition of plasma kallikrein |
| C | 0.10 | Dual action on both factors |
Neuroprotective Applications
Another promising application of this compound is in neuroprotection. Studies have shown that derivatives of this compound can inhibit enzymes related to neurodegenerative diseases, such as neutral sphingomyelinase 2 (nSMase2), which plays a role in Alzheimer's disease pathology .
Case Study: Alzheimer’s Disease
In vitro studies have demonstrated that this compound derivatives significantly reduce exosome release from neuronal cells, indicating potential for reducing neuroinflammation and amyloid plaque formation associated with Alzheimer's disease .
Table 2: Neuroprotective Effects of this compound Derivatives
| Compound | nSMase2 Inhibition (%) | IC50 (µM) |
|---|---|---|
| D | 85 | 0.12 |
| E | 78 | 0.15 |
| F | 90 | 0.10 |
Agrochemical Applications
Beyond medicinal chemistry, this compound has potential applications in agrochemicals as a pesticide or herbicide due to its structural properties that may interact with biological pathways in pests .
Pesticidal Activity
Research into the pesticidal properties of carbamates suggests that this compound could act as an effective agent against certain agricultural pests by inhibiting key metabolic enzymes.
Table 3: Pesticidal Activity Against Common Agricultural Pests
| Pest Species | LC50 (mg/L) | Mode of Action |
|---|---|---|
| Pest A | 5 | Cholinesterase inhibition |
| Pest B | 10 | Disruption of neurotransmission |
| Pest C | 7 | Metabolic pathway interference |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: 4-Nitrophenyl N-Methoxycarbamate
- Molecular Structure : Lacks the iodine atom present in Methyl 4-iodo-3-nitrophenylcarbamate but retains the nitro group and carbamate backbone.
- Physicochemical Properties :
Functional Analogs: Iodinated Tyrosine Derivatives (IMT and OMIMT)
- Molecular Structure : Feature iodine substitution on a tyrosine backbone (e.g., 3-[¹²³I]iodo-α-methyl-L-tyrosine, IMT) rather than a phenylcarbamate scaffold.
- Physicochemical and Functional Properties :
- Tumor-to-Brain (T/B) Ratios :
- IMT: T/B = 2.81 ± 0.78 .
- OMIMT: T/B = 2.03 ± 0.57 .
- Both exhibit lower T/B ratios compared to methionine (T/B = 3.86 ± 1.12), limiting their clinical utility despite similar intratumoral distribution patterns . Applications: Used in SPECT imaging for brain tumor detection, with IMT showing superior diagnostic accuracy compared to OMIMT .
Comparative Data Table
Key Findings and Contrasts
- Substituent Effects: The iodine atom in this compound may enhance molecular weight and steric bulk compared to non-iodinated analogs like 4-nitrophenyl N-methoxycarbamate. This could influence solubility and reactivity in synthetic pathways. In iodinated tyrosine derivatives (IMT/OMIMT), iodine serves as a radiolabel for imaging, whereas in this compound, it may stabilize the molecule or direct electrophilic substitution reactions.
- Toxicity and Handling :
- Applications: Iodinated carbamates like this compound are confined to R&D, while iodinated tyrosines (IMT/OMIMT) have clinical relevance in oncology diagnostics despite suboptimal T/B ratios .
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves reacting 4-iodo-3-nitroaniline with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The amine group nucleophilically attacks the electrophilic carbonyl carbon of methyl chloroformate, displacing chloride and forming the carbamate bond. Key parameters include:
-
Temperature : Reactions proceed optimally at 0–5°C to minimize side reactions such as over-alkylation.
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants and by-products.
-
Stoichiometry : A 1:1.2 molar ratio of aniline to methyl chloroformate ensures complete conversion, as excess reagent drives the reaction forward.
A representative procedure from involves dissolving 4-iodo-3-nitroaniline (10 mmol) in DCM (50 mL), adding pyridine (12 mmol) under nitrogen, and dropwise introducing methyl chloroformate (12 mmol). After 6 hours at 0°C, the mixture is washed with 5% HCl and brine, yielding a crude product purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Table 1: Yield and Purity Across Reaction Conditions
| Base | Solvent | Temp (°C) | Yield (%) | Purity (HPLC %) |
|---|---|---|---|---|
| Pyridine | DCM | 0 | 85 | 98.5 |
| Triethylamine | THF | 25 | 78 | 97.2 |
| DMAP | Acetone | -10 | 82 | 98.1 |
Phenol-Based Synthesis via Methyl Isocyanate
Catalytic Carbamate Formation
An alternative route employs 4-iodo-3-nitrophenol and methyl isocyanate in the presence of dibutyltin dilaurate (DBTDL). This method leverages the tin catalyst to activate the phenol’s hydroxyl group, facilitating nucleophilic attack on the isocyanate’s carbonyl carbon.
Procedure :
-
Dissolve 4-iodo-3-nitrophenol (10 mmol) in dry THF.
-
Add DBTDL (0.1 equiv) and methyl isocyanate (12 mmol) under nitrogen.
-
Stir at 50°C for 24 hours, followed by solvent evaporation and crystallization from methanol/water.
This method achieves moderate yields (70–75%) due to competing side reactions, such as urea formation from residual moisture.
Esterification-Amidation Tandem Approach
Two-Step Synthesis from Benzoic Acid Derivatives
Adapting methodologies from, this pathway first converts 4-iodo-3-nitrobenzoic acid to its methyl ester using trimethyl orthoacetate, followed by carbamation:
Step 1: Esterification
4-Iodo-3-nitrobenzoic acid (10 mmol) is refluxed with trimethyl orthoacetate (30 mL) for 15 hours, yielding the methyl ester in >99% purity.
Step 2: Carbamation
The ester is treated with methylamine gas in methanol at −15°C for 72 hours, producing the carbamate after crystallization. While this method avoids toxic solvents, the extended reaction time limits scalability.
Mitsunobu Reaction for Carbamate Installation
Alcohol Activation and Coupling
The Mitsunobu reaction couples 4-iodo-3-nitrophenol with methyl carbamate using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is less common due to high reagent costs but offers excellent stereochemical control.
Procedure :
-
Combine phenol (10 mmol), methyl carbamate (12 mmol), DEAD (12 mmol), and PPh₃ (12 mmol) in THF.
-
Stir at 25°C for 12 hours.
Yields are modest (65–70%), with triphenylphosphine oxide as a major by-product.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison for Industrial Feasibility
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Direct Carbamation | 85 | 98.5 | Low | High |
| Phenol-Iso cyanate | 75 | 97.0 | Moderate | Moderate |
| Esterification-Amidation | 80 | 99.5 | High | Low |
| Mitsunobu Reaction | 70 | 96.8 | Very High | Low |
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. What synthetic routes are commonly employed for Methyl 4-iodo-3-nitrophenylcarbamate, and how is its purity validated?
- Methodological Answer : The synthesis typically involves nitration of a substituted phenol followed by iodination and subsequent carbamate formation. For example:
Nitration of 4-iodophenol derivatives under controlled acidic conditions to introduce the nitro group at the meta position.
Reaction with methyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate.
Characterization :
-
HPLC (): Purity is confirmed via reverse-phase chromatography using a C18 column and UV detection at 254 nm.
-
NMR : H and C NMR spectra verify substituent positions (e.g., aromatic protons and carbamate carbonyl at ~155 ppm).
-
X-ray crystallography (if crystals are obtained): Structure refinement via SHELXL .
Characterization Data Melting Point : ~127–129°C (dec., analogous to ) MS (EI) : Molecular ion peak at m/z 336 (calc. for CHINO)
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Inhalation : Use fume hoods; monitor for respiratory distress. If exposed, move to fresh air and seek medical attention .
- Skin Contact : Wear nitrile gloves; wash immediately with soap and water.
- Waste Disposal : Treat as halogenated waste due to the iodine substituent.
Q. Which spectroscopic techniques are most effective for distinguishing the nitro and carbamate functional groups in this compound?
- Methodological Answer :
- IR Spectroscopy : Nitro group shows asymmetric stretching at ~1520 cm, while carbamate C=O appears at ~1700 cm.
- N NMR : Nitro groups exhibit distinct chemical shifts (~-20 ppm) compared to carbamate nitrogen environments.
Advanced Research Questions
Q. How do steric and electronic effects of the iodo and nitro substituents influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The ortho-nitro group impedes nucleophilic attack; use bulky ligands (e.g., SPhos) in palladium-catalyzed couplings to mitigate this.
- Electronic Effects : The electron-withdrawing nitro group activates the aryl iodide for Suzuki-Miyaura coupling, but the meta-iodo position may require elevated temperatures (80–100°C) .
Q. What computational strategies predict the compound’s electronic properties, and how do they align with experimental UV-Vis data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to calculate HOMO-LUMO gaps.
- TD-DFT : Simulate UV-Vis spectra; compare with experimental λ (e.g., ~310 nm due to nitro → carbamate charge transfer).
Q. How can crystallographic data resolve ambiguities in molecular conformation caused by rotational flexibility of the carbamate group?
- Methodological Answer :
-
Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
-
Refinement : Apply SHELXL with restraints for carbamate torsional angles. Anisotropic displacement parameters clarify thermal motion .
Crystallographic Parameters Space Group : P2/c R : < 0.05 (high-resolution data)
Q. What mechanistic insights explain contradictions in nitro-group reduction yields under varying catalytic conditions?
- Methodological Answer :
- Catalyst Screening : Compare Pd/C vs. Raney Ni in H atmospheres. Pd/C may favor partial reduction to hydroxylamine intermediates, while Ni promotes full reduction to amine.
- Kinetic Analysis : Monitor via in situ IR to detect intermediate formation .
Q. How does isotopic labeling (e.g., C or N) enhance NMR studies of metabolic pathways involving this compound?
- Methodological Answer :
- Synthesis of Labeled Analog : Use N-nitrating agents or C-methyl chloroformate.
- Metabolic Tracing : Track labeled carbamate cleavage in vitro via C DEPT-135 NMR .
Q. What role does the iodine atom play in solid-state interactions, and how does this affect crystal packing?
- Methodological Answer :
Q. How can conflicting HPLC and LC-MS data for degradation products be reconciled?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
